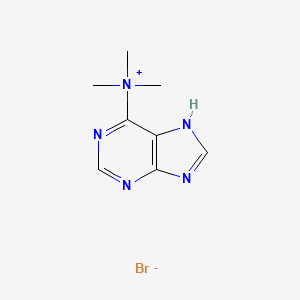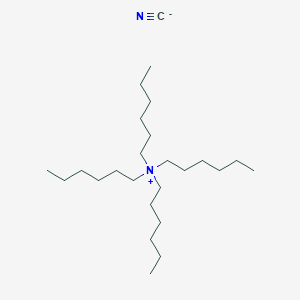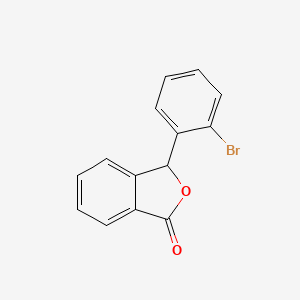![molecular formula C12H8F3N3O2S B14318529 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 112723-34-9](/img/structure/B14318529.png)
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It contains a nitropyridine group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-nitropyridinium ions, which are reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the sulfanyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically an oxidized derivative of the original compound.
Reduction: The major product is an amino-substituted derivative.
Substitution: The major products are derivatives with new functional groups replacing the nitro group.
Scientific Research Applications
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
- 3-Nitro-2-pyridinesulfenyl chloride
- 3-Chloro-2-[(3-nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
Uniqueness
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is unique due to the presence of both a nitropyridine and a trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
112723-34-9 |
|---|---|
Molecular Formula |
C12H8F3N3O2S |
Molecular Weight |
315.27 g/mol |
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)7-3-4-10(8(16)6-7)21-11-9(18(19)20)2-1-5-17-11/h1-6H,16H2 |
InChI Key |
AOWDAQLMXGMIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)C(F)(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


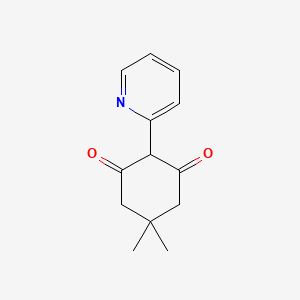
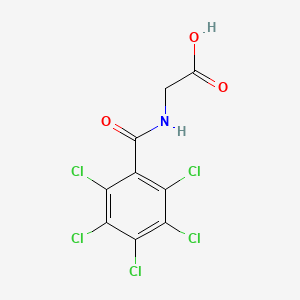
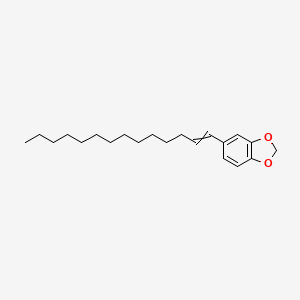
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
acetyl chloride](/img/structure/B14318461.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
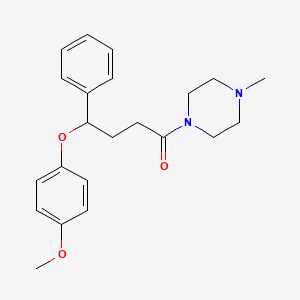

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)

methanone](/img/structure/B14318499.png)
